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Compound of Interest

Compound Name: 1,1,2,2-Tetrabromoethane

Cat. No.: B165195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2,2-
tetrabromoethane, a dense halogenated hydrocarbon. The information presented herein is
crucial for the accurate identification, characterization, and quality control of this compound in
research and development settings. This document details its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1,1,2,2-tetrabromoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H and 3C NMR Data for 1,1,2,2-Tetrabromoethane
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. . Coupling
Chemical Shift L .
Nucleus Multiplicity Constant (J) Assignment
(3) ppm
Hz
J(H,H) = 2.92,
1H 6.04[1] Singlet J(®BC,H) = CHBr2
181.0[1]
13C 37.8 Singlet - CHBr2

Note: Due to the molecule's symmetry, both protons and both carbons are chemically

equivalent, resulting in a single peak for each.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands of 1,1,2,2-Tetrabromoethane

Wavenumber (cm—?) Intensity Vibrational Mode
~3000 Medium C-H Stretch

~1200 Strong C-H Bend (Scissoring)
~670 Strong C-Br Stretch

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for 1,1,2,2-Tetrabromoethane (Electron lonization)

miz Relative Intensity (%) Proposed Fragment
346 5 [C2H2Br4]* (Molecular lon)
267 100 [C2HBr3]*

187 60 [C2HBr2]*

107 40 [C2HBr]*

81/79 30 [Br]*
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Note: The presence of bromine's two stable isotopes (7°Br and 81Br) results in characteristic
isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectra Acquisition:

o Sample Preparation: A solution of 1,1,2,2-tetrabromoethane (approximately 5-10 mg for *H
NMR, 20-50 mg for 3C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCIs)
in a standard 5 mm NMR tube.

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
e 'H NMR Parameters:

o A standard one-pulse sequence is utilized.

o The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

o A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-
to-noise ratio.

e 13C NMR Parameters:

o A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks
for each carbon environment.

o The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220
ppm).

o Alarger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure a
good signal-to-noise ratio due to the low natural abundance of 13C.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (Neat Liquid):

o Sample Preparation: A single drop of neat 1,1,2,2-tetrabromoethane is placed directly onto
the surface of a diamond or zinc selenide attenuated total reflectance (ATR) crystal.
Alternatively, a thin film can be created by placing a drop of the liquid between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3]

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

o The sample is then placed on the crystal or between the plates, and the sample spectrum
is acquired.

o Typically, 16 to 32 scans are co-added at a resolution of 4 cm~* over the range of 4000-
400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum Acquisition:

o Sample Introduction: A small amount of 1,1,2,2-tetrabromoethane is introduced into the
mass spectrometer, typically via a direct insertion probe or by injection into a gas
chromatograph (GC-MS). The sample is vaporized in the ion source.

 Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
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« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[4]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,1,2,2-tetrabromoethane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2,2-Tetrabromoethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165195#spectroscopic-data-nmr-ir-mass-spec-of-1-
1-2-2-tetrabromoethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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